molecular formula C11H14O2 B602165 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 32820-10-3

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B602165
CAS RN: 32820-10-3
InChI Key:
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Patent
US07071201B2

Procedure details

1-(4-Acetylpiperazin-1-yl)-7-methoxy-1,2,3,4-tetrahydronaphthalene (0.85 g) was dis solved in ethanol (10 ml). After adding an 8 N aqueous solution (3 ml) of sodium hydroxide, the resultant mixture was heated under reflux for 3 hr. Then the liquid reaction mixture was concentrated under reduced pressure and the residue was purified by NH-silica gel column chromatography (ethyl acetate) to give the title compound (0.6 g) as a pale brown oil. (280-4) 1-[4-(4-Fluorophenylacetyl)piperazin-1-yl]-7-methoxy-1,2,3,4-tetrahydronaphthalene
Name
1-(4-Acetylpiperazin-1-yl)-7-methoxy-1,2,3,4-tetrahydronaphthalene
Quantity
0.85 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N1CCN([CH:10]2[C:19]3[C:14](=[CH:15][CH:16]=[C:17]([O:20][CH3:21])[CH:18]=3)[CH2:13][CH2:12][CH2:11]2)CC1)(=O)C.[OH-:22].[Na+]>C(O)C>[OH:22][CH:10]1[C:19]2[C:14](=[CH:15][CH:16]=[C:17]([O:20][CH3:21])[CH:18]=2)[CH2:13][CH2:12][CH2:11]1 |f:1.2|

Inputs

Step One
Name
1-(4-Acetylpiperazin-1-yl)-7-methoxy-1,2,3,4-tetrahydronaphthalene
Quantity
0.85 g
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)C1CCCC2=CC=C(C=C12)OC
Step Two
Name
aqueous solution
Quantity
3 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then the liquid reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by NH-silica gel column chromatography (ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
OC1CCCC2=CC=C(C=C12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.